molecular formula C20H15ClN2O3 B2756458 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1105244-18-5

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2756458
CAS No.: 1105244-18-5
M. Wt: 366.8
InChI Key: UIMKXCQVKGFLLF-UHFFFAOYSA-N
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Description

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide is a synthetic compound that features a benzofuran ring, an oxazole ring, and a substituted acetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.

    Formation of Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes or ketones.

    Coupling Reactions: The benzofuran and oxazole rings are then coupled together using appropriate reagents and catalysts.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it to a more saturated heterocyclic ring.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where the chlorine and methyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Saturated heterocyclic rings.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin

Uniqueness

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide is unique due to its combination of benzofuran and oxazole rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c1-12-15(21)6-4-7-16(12)22-20(24)11-14-10-19(26-23-14)18-9-13-5-2-3-8-17(13)25-18/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMKXCQVKGFLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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